molecular formula C23H23OP B106822 Butyrylmethylenetriphenylphosphorane CAS No. 17615-01-9

Butyrylmethylenetriphenylphosphorane

Cat. No. B106822
CAS RN: 17615-01-9
M. Wt: 346.4 g/mol
InChI Key: XWWBUOZFYYYPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyrylmethylenetriphenylphosphorane is a chemical compound that belongs to the class of phosphoranes. It is a yellow to brown colored solid that is used in various scientific research applications. This compound is synthesized by reacting triphenylphosphine with butyraldehyde. The resulting compound has a unique mechanism of action that makes it useful in various biochemical and physiological studies. In

Mechanism Of Action

The mechanism of action of Butyrylmethylenetriphenylphosphorane involves the formation of a ylide intermediate. The ylide intermediate reacts with various electrophiles such as aldehydes, ketones, and esters to form the corresponding alkene products. The ylide intermediate is stabilized by the electron-withdrawing effect of the triphenylphosphine group.

Biochemical And Physiological Effects

Butyrylmethylenetriphenylphosphorane has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, Butyrylmethylenetriphenylphosphorane has been shown to modulate the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase.

Advantages And Limitations For Lab Experiments

Butyrylmethylenetriphenylphosphorane has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Butyrylmethylenetriphenylphosphorane has some limitations. It is toxic and must be handled with care. In addition, it is not very soluble in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the use of Butyrylmethylenetriphenylphosphorane in scientific research. One direction is the development of new synthetic methods using Butyrylmethylenetriphenylphosphorane as a catalyst. Another direction is the use of Butyrylmethylenetriphenylphosphorane as a tool for the study of enzyme mechanisms. Finally, there is potential for the use of Butyrylmethylenetriphenylphosphorane in the development of new drugs for the treatment of cancer and inflammation.
Conclusion:
Butyrylmethylenetriphenylphosphorane is a versatile compound that has many scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it useful in various fields of study. While there are limitations to its use, the potential for future research and development is promising.

Synthesis Methods

The synthesis of Butyrylmethylenetriphenylphosphorane involves the reaction of triphenylphosphine with butyraldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, which results in the formation of Butyrylmethylenetriphenylphosphorane.

Scientific Research Applications

Butyrylmethylenetriphenylphosphorane is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as alcohols, ketones, and esters. It is also used in the synthesis of natural products such as steroids and terpenes. In addition, Butyrylmethylenetriphenylphosphorane is used as a catalyst in various reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction.

properties

CAS RN

17615-01-9

Product Name

Butyrylmethylenetriphenylphosphorane

Molecular Formula

C23H23OP

Molecular Weight

346.4 g/mol

IUPAC Name

1-(triphenyl-λ5-phosphanylidene)pentan-2-one

InChI

InChI=1S/C23H23OP/c1-2-12-20(24)19-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-19H,2,12H2,1H3

InChI Key

XWWBUOZFYYYPJG-UHFFFAOYSA-N

SMILES

CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

synonyms

1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-PENTAN-2-ONE

Origin of Product

United States

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